1-Pyrrolidinepropionamide, N-1-adamantyl-, monohydrochloride
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Overview
Description
1-Pyrrolidinepropionamide, N-1-adamantyl-, monohydrochloride is a compound that features a unique adamantyl group attached to a pyrrolidinepropionamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyrrolidinepropionamide, N-1-adamantyl-, monohydrochloride typically involves the reaction of adamantane derivatives with pyrrolidinepropionamide under specific conditions. One common method involves the use of 1-adamantylamine as a starting material, which is then reacted with pyrrolidinepropionamide in the presence of hydrochloric acid to form the monohydrochloride salt .
Industrial Production Methods: Industrial production of this compound can be achieved through a multi-step process starting from adamantane. The adamantane is first brominated to form 1-bromoadamantane, which is then reacted with formamide to produce N-(1-adamantyl)formamide. This intermediate is subsequently hydrolyzed with hydrochloric acid to yield the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Pyrrolidinepropionamide, N-1-adamantyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized under specific conditions to form adamantyl ketones or alcohols.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The adamantyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions include various adamantyl derivatives, such as adamantyl ketones, alcohols, and substituted adamantanes .
Scientific Research Applications
1-Pyrrolidinepropionamide, N-1-adamantyl-, monohydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Pyrrolidinepropionamide, N-1-adamantyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The adamantyl group is known to enhance the compound’s stability and reactivity, allowing it to interact with various enzymes and receptors. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
- 1-Adamantylacetic acid
- N-(1-adamantyl)-acetamide
- N-(1-adamantyl)-4-ethoxycarbonylpiperidine-1-carbothioamide
Uniqueness: 1-Pyrrolidinepropionamide, N-1-adamantyl-, monohydrochloride is unique due to its specific combination of the adamantyl group with the pyrrolidinepropionamide backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
25517-21-9 |
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Molecular Formula |
C17H29ClN2O |
Molecular Weight |
312.9 g/mol |
IUPAC Name |
N-(1-adamantyl)-3-pyrrolidin-1-ylpropanamide;hydrochloride |
InChI |
InChI=1S/C17H28N2O.ClH/c20-16(3-6-19-4-1-2-5-19)18-17-10-13-7-14(11-17)9-15(8-13)12-17;/h13-15H,1-12H2,(H,18,20);1H |
InChI Key |
SWRSTPSPOWYSQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCC(=O)NC23CC4CC(C2)CC(C4)C3.Cl |
Origin of Product |
United States |
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